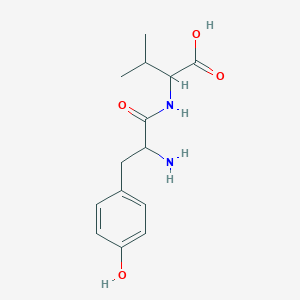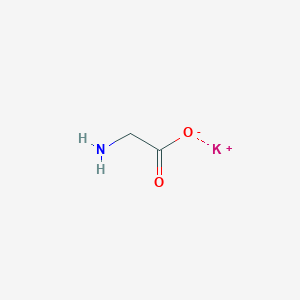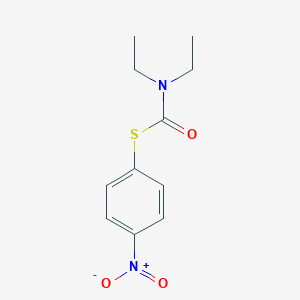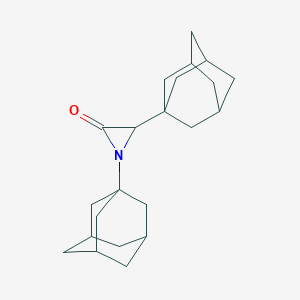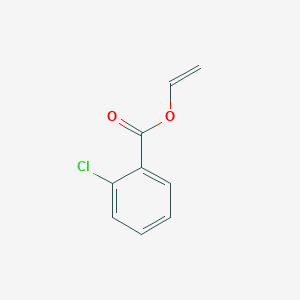![molecular formula C8H10O B099455 Tricyclo[4.2.0.0(2,4)]octan-5-one CAS No. 19093-14-2](/img/structure/B99455.png)
Tricyclo[4.2.0.0(2,4)]octan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.2.0.0(2,4)]octan-5-one is a bicyclic compound that has received significant attention from the scientific community due to its unique structure and potential applications. This compound is commonly referred to as TCO and has been the focus of numerous scientific studies aimed at understanding its properties and potential uses.
作用機序
The mechanism of action of TCO is not fully understood. However, it is believed that TCO may interact with proteins and enzymes in the body, leading to changes in their activity and function. This interaction may be due to the unique structure of TCO, which allows it to bind to specific sites on proteins and enzymes.
生化学的および生理学的効果
The biochemical and physiological effects of TCO are still being studied. However, some studies have suggested that TCO may have anti-inflammatory and analgesic properties. Additionally, TCO has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using TCO in lab experiments is its unique structure, which allows it to interact with proteins and enzymes in a specific way. Additionally, TCO is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using TCO in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are several future directions for research on TCO. One potential area of research is the development of new synthetic methods for TCO that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of TCO and its potential applications in the treatment of various diseases. Finally, researchers may also explore the use of TCO in other fields such as organic electronics and materials science.
合成法
The synthesis of TCO is a complex process that involves several steps. One of the most commonly used methods for synthesizing TCO is the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. TCO can be synthesized by reacting cyclopentadiene with maleic anhydride.
科学的研究の応用
TCO has a wide range of potential scientific research applications. One of the most promising applications of TCO is in the field of organic electronics. TCO has been shown to have excellent electrical properties, making it an ideal candidate for use in organic electronic devices such as solar cells and transistors.
特性
CAS番号 |
19093-14-2 |
|---|---|
製品名 |
Tricyclo[4.2.0.0(2,4)]octan-5-one |
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
tricyclo[4.2.0.02,4]octan-5-one |
InChI |
InChI=1S/C8H10O/c9-8-5-2-1-4(5)6-3-7(6)8/h4-7H,1-3H2 |
InChIキー |
LJLICTIKKGSCKI-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CC3C2=O |
正規SMILES |
C1CC2C1C3CC3C2=O |
同義語 |
Tricyclo[4.2.0.02,4]octan-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



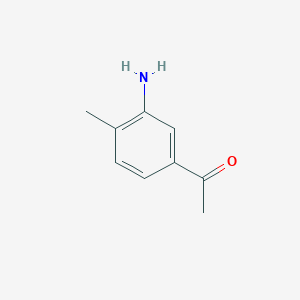
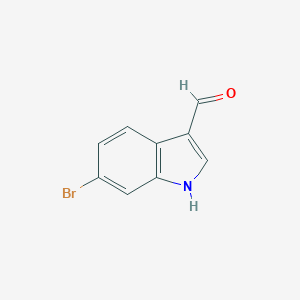

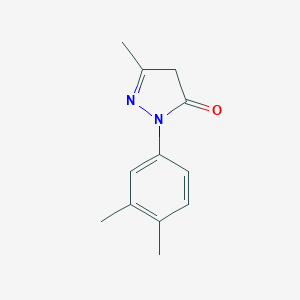
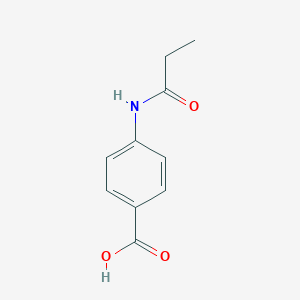
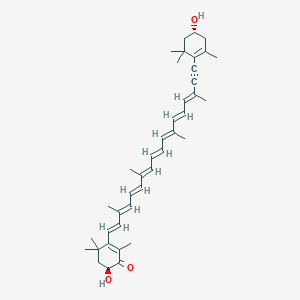

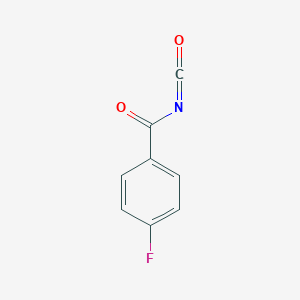
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
